molecular formula C4H8Cl4Si B3044335 Trichloro(3-chlorobutyl)silane CAS No. 1000-58-4

Trichloro(3-chlorobutyl)silane

Cat. No.: B3044335
CAS No.: 1000-58-4
M. Wt: 226 g/mol
InChI Key: INTAPTLJHWGTSA-UHFFFAOYSA-N
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Description

General Overview of Organosilicon Chemistry and its Academic Significance

The study of organosilicon compounds has been a dynamic area of research since the pioneering work of Frederic Kipping in the early 20th century. wikipedia.org Organosilicon chemistry's significance lies in its ability to introduce the unique properties of silicon into organic frameworks, leading to materials with enhanced thermal stability, chemical inertness, and tailored reactivity. iust.ac.ir These compounds are integral to the synthesis of complex molecules and have found applications as catalysts, protecting groups, and precursors to polymers and advanced materials. researchgate.netthieme-connect.com The versatility of the silicon atom, with its ability to form bonds with various elements like carbon, oxygen, nitrogen, and halogens, allows for the creation of a vast array of structures with diverse functionalities. iust.ac.ir

Classification and Structural Features of Organosilanes in Chemical Research

Organosilanes are broadly classified based on the nature and number of organic and functional groups attached to the silicon atom. theses.czzmsilane.com A key structural feature is the silicon-carbon (Si-C) bond, which forms the backbone of these molecules and provides stability. zmsilane.com Further classification depends on the other substituents on the silicon atom, which can include:

Alkyl/Aryl Groups: Non-reactive organic groups that influence the compound's physical properties.

Alkoxy/Acylalkoxy Groups: Hydrolyzable groups that are key to the formation of siloxane bonds (Si-O-Si), crucial for adhesion and crosslinking. unisil.pl

Halogens (e.g., Chlorine): Highly reactive groups that make the silane (B1218182) a versatile intermediate for further chemical transformations. dakenchem.com

Hydrogen (Hydrosilanes): These can be converted to other functional groups, offering another pathway for synthesis. scispace.com

Functional Organic Groups: Groups like amino, epoxy, or vinyl, which impart specific reactivity to the molecule, enabling it to act as a coupling agent. zmsilane.comrussoindustrial.ru

The general structure can be represented as RₙSiX₄₋ₙ, where 'R' is an organic radical and 'X' is a hydrolyzable or reactive group. nih.gov This dual reactivity allows organosilanes to act as molecular bridges between inorganic and organic materials. russoindustrial.ru

Positioning of Trichloro(3-chlorobutyl)silane within Functionalized Chlorosilane Chemistry

This compound belongs to the class of functionalized chlorosilanes. These are organosilanes that contain one or more silicon-chlorine (Si-Cl) bonds and a functionalized alkyl chain. dakenchem.comscispace.com The trichlorosilyl (B107488) group (-SiCl₃) is highly reactive and readily undergoes hydrolysis and condensation, while the chloroalkyl group (in this case, 3-chlorobutyl) provides a site for further organic reactions. chembk.com

This dual functionality makes this compound and similar compounds valuable intermediates in the synthesis of more complex organosilicon structures. google.com The presence of the chlorine atom on the butyl chain allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups. The trichlorosilyl group, on the other hand, can be used to graft the molecule onto surfaces or to form polysiloxane networks. nih.gov This positions this compound as a versatile building block in the design of specialized materials, such as adhesion promoters and coupling agents. unisil.pl

Below is a table detailing some of the physicochemical properties of this compound and related compounds.

PropertyThis compoundTrichloro(3-chloropropyl)silaneTrichloro(chloromethyl)silaneTrichlorosilane
Molecular Formula C₄H₈Cl₄SiC₃H₆Cl₄SiCH₂Cl₄SiHSiCl₃
Molecular Weight 226.00 g/mol 211.98 g/mol chembk.com183.93 g/mol sigmaaldrich.com135.45 g/mol nih.gov
Boiling Point Not specified181 °C chembk.com117-118 °C sigmaaldrich.comNot specified
Density Not specified1.35 g/mL at 25 °C chembk.com1.47 g/cm³ sigmaaldrich.comNot specified
Flash Point Not specified84 °C chembk.com69 °C sigmaaldrich.com7 °F nih.gov
CAS Number 2322-28-3 accelachem.com2550-06-3 nih.gov1558-25-4 sigmaaldrich.com10025-78-2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(3-chlorobutyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl4Si/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTAPTLJHWGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[Si](Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552256
Record name Trichloro(3-chlorobutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-58-4
Record name Trichloro(3-chlorobutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trichloro 3 Chlorobutyl Silane

Direct Synthesis Approaches to Alkyltrichlorosilanes

The direct synthesis, commonly known as the Müller-Rochow process, is a foundational industrial method for producing organosilicon monomers. mdpi.comencyclopedia.pub This process typically involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. wikipedia.org It is estimated that approximately 90% of silicone monomers are produced via this method. mdpi.comwikipedia.org While the process is most famously and widely used for the production of methylchlorosilanes from methyl chloride, its principles can be extended to other alkyl and aryl halides. encyclopedia.pubresearchgate.net

The Müller-Rochow process is theoretically adaptable for a variety of alkyl halides, but its efficiency and selectivity are highest with chloromethane. wikipedia.org The synthesis of Trichloro(3-chlorobutyl)silane via this route would necessitate the use of a precursor like 1,3-dichlorobutane reacting with elemental silicon. However, the use of more complex and functionalized alkyl halides, particularly those with branched chains and additional chlorine atoms, introduces significant challenges.

The reaction mechanism, though not fully elucidated, is understood to involve the formation of copper-silicon intermetallic compounds that facilitate the cleavage of the carbon-chlorine bond and the formation of the silicon-carbon bond. wikipedia.org The introduction of a branched alkyl chain, such as the 3-chlorobutyl group, could lead to several complications:

Steric Hindrance: The bulkier alkyl group may reduce the reaction rate compared to smaller alkyls like methyl or ethyl groups.

Side Reactions: The presence of a second chlorine atom on the butyl chain could lead to multiple reaction sites, potentially forming undesirable by-products, including cross-linked silanes or more highly chlorinated species.

Product Distribution: The selectivity towards the desired monosilane, this compound, may be significantly lower than in the case of methylchlorosilane synthesis, where dimethyldichlorosilane is the primary product. wikipedia.org

Despite these challenges, the fundamental principles of the direct process could be applied, requiring careful optimization of catalysts and reaction conditions to favor the formation of the target molecule.

The efficacy of the Müller-Rochow process is critically dependent on the catalytic system and precise control of process parameters. researchgate.net

Catalytic System: Copper is the primary catalyst, often introduced as copper(I) chloride or copper oxides. mdpi.com The catalyst's performance is enhanced by the addition of various promoters in parts-per-million (ppm) quantities. Common promoters include zinc, tin, phosphorus, and aluminum, which can increase the reaction rate and improve selectivity towards the desired products. mdpi.com

Process Parameters: The reaction is typically carried out in a fluidized bed reactor to ensure efficient heat and mass transfer. wikipedia.org Key operational parameters are tightly controlled to maximize yield and selectivity.

Table 1: General Process Parameters and Catalytic Systems for the Müller-Rochow Process

Parameter Typical Value/Description Source(s)
Reactants Elemental Silicon, Alkyl Halide (e.g., Chloromethane) encyclopedia.pubwikipedia.org
Catalyst Copper (e.g., Cu, CuCl, Cu₂O) mdpi.com
Promoters Zinc, Tin, Phosphorus, Aluminum mdpi.com
Reactor Type Fluidized Bed Reactor wikipedia.orgpensoft.net
Temperature 280–320 °C mdpi.comwikipedia.org

| Pressure | 2–5 bar | wikipedia.org |

These parameters would require significant adaptation and optimization for the synthesis of a specialized molecule like this compound, with a focus on minimizing thermal decomposition and side reactions of the more complex alkyl halide precursor.

Hydrosilylation Reactions for Alkenyl Chlorides and Trichlorosilane

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, is the most important and selective method for synthesizing functionalized alkyltrichlorosilanes like this compound. wikipedia.orgnih.gov This reaction would involve the addition of trichlorosilane (HSiCl₃) to a chlorobutene isomer, most plausibly 3-chloro-1-butene, to yield the target product via an anti-Markovnikov addition. The analogous synthesis of trichloro(3-chloropropyl)silane from allyl chloride and trichlorosilane is a major industrial process, producing thousands of tons annually as a key intermediate for silane (B1218182) coupling agents. nih.govnih.govresearchgate.net

The success of the hydrosilylation of alkenyl chlorides hinges on the catalyst, which must provide high activity and, crucially, high selectivity to prevent the formation of by-products. nih.gov

Platinum Catalysts: For decades, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst have been the industry standard due to their high activity. mdpi.commagtech.com.cn However, with functionalized alkenes such as allyl chloride, these catalysts often exhibit poor selectivity, leading to significant formation of by-products through reduction and other side reactions. nih.gov

Rhodium Catalysts: More recent research has demonstrated that certain rhodium complexes offer vastly superior performance. For the hydrosilylation of allyl chloride, a rhodium(I) catalyst, [RhCl(dppbzF)]₂ (where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene), was shown to achieve over 99% selectivity for the desired trichloro(3-chloropropyl)silane. nih.govresearchgate.net This catalyst design, featuring a bidentate phosphine ligand on a rhodium center, effectively suppresses side reactions and achieves a turnover number (TON) of 140,000, drastically outperforming conventional platinum catalysts. nih.govnih.govresearchgate.net This approach is directly applicable to the synthesis of this compound from 3-chloro-1-butene.

Table 2: Comparison of Catalysts in the Hydrosilylation of Allyl Chloride with Trichlorosilane (Model Reaction)

Catalyst Ligand Yield of desired product (1) Yield of by-product (2) Source
Speier's Catalyst (H₂PtCl₆) None 20% 32% nih.govresearchgate.net
Karstedt's Catalyst None 15% 13% nih.govresearchgate.net
[Rh(μ-Cl)(cod)]₂ dppe (0.5 equiv/Rh) 76% <5% researchgate.net
[Rh(μ-Cl)(cod)]₂ dppbz (0.5 equiv/Rh) 93% <5% researchgate.net

(1) Desired product: trichloro(3-chloropropyl)silane. (2) By-product from reduction/isomerization pathways.

This data underscores the critical role of catalyst and ligand design in achieving the high selectivity required for the synthesis of functionalized organochlorosilanes.

Alongside catalyst design, the precise control of reaction conditions is vital for maximizing the yield and purity of this compound. Key factors include temperature, reactant concentrations, and the presence of promoters or inhibitors. google.com

Temperature: Lower reaction temperatures are often beneficial for selectivity in hydrosilylation reactions involving functionalized substrates. google.com For example, the highly selective rhodium-catalyzed hydrosilylation of allyl chloride proceeds efficiently at 60 °C. nih.gov Higher temperatures can increase the rate of side reactions.

Reactant Ratio: The molar ratio of the alkenyl chloride to trichlorosilane is carefully controlled to ensure complete conversion of the alkene while minimizing unreacted silane in the final product stream.

Catalyst Concentration: While higher catalyst loadings can increase reaction rates, they also increase costs. Modern, highly active catalysts like the [Rh(μ-Cl)(dppbzF)]₂ complex are effective at very low concentrations (e.g., 50 ppm), making the process more economical. nih.gov

Promoters: In some hydrosilylation systems, organic peroxides can act as promoters, enhancing the catalytic activity of certain metal complexes. google.com

By optimizing these conditions, it is possible to develop a robust and efficient process for the large-scale production of this compound with high purity.

Alternative Synthetic Pathways for Functionalized Organochlorosilanes

While the Müller-Rochow process and catalytic hydrosilylation are the dominant synthetic strategies, other pathways exist for creating functionalized organochlorosilanes. These routes are generally less common for industrial-scale production but can be valuable for laboratory-scale synthesis or for creating specific, complex structures.

Grignard Reactions: A well-established method in organometallic chemistry involves the reaction of a Grignard reagent with a silicon halide. To synthesize this compound, one could prepare a Grignard reagent from a suitable dihalo-butane, such as 1-bromo-3-chlorobutane. This organomagnesium compound would then be reacted with an excess of silicon tetrachloride (SiCl₄). The 3-chlorobutyl group would displace one chloride on the SiCl₄, yielding the desired product.

Reaction with Chlorinating Agents: Functionalized chlorosilanes can sometimes be prepared by reacting a hydridosilane with a chlorinating agent. google.com For instance, if (3-chlorobutyl)silane (H₃Si-C₄H₈Cl) were available, it could potentially be chlorinated using reagents that selectively convert Si-H bonds to Si-Cl bonds to yield the final trichlorinated product.

Radical-Initiated Hydrosilylation: While less selective than transition-metal-catalyzed reactions, hydrosilylation can also be initiated by radical generators. organic-chemistry.org For example, the reaction of an alkene with trichlorosilane in the presence of an initiator like triethylborane can produce the corresponding alkyltrichlorosilane through a radical chain mechanism. organic-chemistry.org

These alternative pathways offer different strategic approaches but are generally less efficient or economical for the specific synthesis of this compound compared to the highly optimized catalytic hydrosilylation of 3-chloro-1-butene.

Grignard-Based Syntheses and Related Organometallic Approaches

The reaction of a Grignard reagent with a halosilane is a fundamental and widely employed method for the formation of silicon-carbon bonds. gelest.com This approach is highly versatile and can be adapted to create a wide array of organosilane structures.

The synthesis of this compound via a Grignard-based route would conceptually involve the reaction of a 3-chlorobutylmagnesium halide (a Grignard reagent) with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄). The Grignard reagent is prepared beforehand by reacting 1,3-dichlorobutane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). leah4sci.com The subsequent reaction with silicon tetrachloride leads to the formation of the desired silicon-carbon bond.

The general reaction scheme can be depicted as follows:

Formation of the Grignard Reagent: CH₃CHClCH₂CH₂Cl + Mg → CH₃CHClCH₂CH₂MgCl

Reaction with Silicon Tetrachloride: CH₃CHClCH₂CH₂MgCl + SiCl₄ → CH₃CHClCH₂CH₂SiCl₃ + MgCl₂

The reaction conditions, particularly the choice of solvent, can significantly influence the rate and outcome of the reaction. Reactions in THF are often faster than those in diethyl ether. nih.govresearchgate.net The stoichiometry of the reactants is also a critical parameter to control. Using a stoichiometric amount of the Grignard reagent relative to silicon tetrachloride is intended to favor monosubstitution. However, the formation of di- and tri-alkylated silanes can occur as competing reactions. To mitigate this, a reverse addition strategy, where the Grignard reagent is added to an excess of silicon tetrachloride, is often employed to enhance the yield of the desired monoalkylated product. gelest.com

Parameter Condition Purpose Reference
Reactants 3-chlorobutylmagnesium chloride, Silicon tetrachlorideFormation of the silicon-carbon bondGeneral Grignard Chemistry
Solvent Diethyl ether or Tetrahydrofuran (THF)Stabilizes the Grignard reagent leah4sci.com
Addition Mode Reverse addition (Grignard to SiCl₄)Favors monosubstitution gelest.com
Temperature Typically low to ambient temperatureTo control reaction exothermicityGeneral Synthetic Practice

Related organometallic approaches offer alternatives to the classic Grignard reaction. Organolithium compounds, for example, can also be used to form silicon-carbon bonds and are generally more reactive than their Grignard counterparts. mt.com Furthermore, recent research has explored the use of other organometallic reagents, such as organoaluminum compounds, in palladium-catalyzed cross-coupling reactions with chlorosilanes for the selective formation of silicon-carbon bonds. sci-hub.se

Halogen Exchange Reactions and Silicon-Carbon Bond Formation

Halogen exchange reactions are a class of reactions where one halogen atom in a compound is replaced by another. In the context of synthesizing this compound, halogen exchange can be a relevant consideration. For instance, if the synthesis started from a bromo-analogue of the butyl chain, a subsequent halogen exchange step could be envisioned to replace the bromine with chlorine, although direct synthesis from a chlorinated precursor is more common.

More pertinent to the Grignard synthesis itself is the phenomenon of halogen-metal exchange. This can be a competing reaction during the formation of the Grignard reagent from a dihaloalkane or during its reaction with the chlorosilane. rsc.org For example, the reaction of a Grignard reagent with a haloalkylsilane can sometimes lead to the exchange of the halogen on the alkyl chain with the metal from the Grignard reagent. The propensity for such exchanges is influenced by the solvent and the specific halogens involved. rsc.org

Chemical Reactivity and Mechanistic Investigations of Trichloro 3 Chlorobutyl Silane

Hydrolysis and Condensation Kinetics of Silanes

The transformation of Trichloro(3-chlorobutyl)silane into a polysiloxane network is initiated by the hydrolysis of the silicon-chlorine bonds to form silanols (Si-OH), followed by the condensation of these intermediates to create siloxane bridges (Si-O-Si). These sequential reactions are fundamental to the application of organotrichlorosilanes in surface modification and polymer synthesis. The rates of these processes are highly dependent on reaction conditions, including the presence of catalysts and the nature of the solvent system.

Influence of Catalysts and Solvent Systems on Silanol Formation

The hydrolysis of organotrichlorosilanes is catalyzed by both acids and bases. In acidic media, the reaction is initiated by the protonation of a chlorine atom, making the silicon center more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the reaction proceeds via the direct attack of a hydroxide ion on the silicon atom.

The choice of solvent significantly impacts the rate of silanol formation by influencing the solubility of the reactants and the stability of the transition states. Protic solvents, such as water and alcohols, can participate in the reaction and facilitate proton transfer, while aprotic solvents can affect the reaction rate based on their polarity and ability to solvate the reacting species. For instance, the hydrolysis of chlorosilanes is generally faster in more polar solvents.

Catalyst TypeGeneral Effect on Hydrolysis RateMechanistic Feature
Acid AcceleratesProtonation of the leaving group (Cl) enhances the electrophilicity of the silicon center.
Base AcceleratesDirect nucleophilic attack of OH- on the silicon center.
Solvent TypeGeneral Influence on Silanol FormationExample
Protic Can act as a reactant and facilitate proton transfer, generally increasing the reaction rate.Water, Ethanol
Aprotic Polar Can increase reaction rates by stabilizing charged intermediates.Acetonitrile, Dimethylformamide
Aprotic Nonpolar Generally results in slower reaction rates due to poor stabilization of polar transition states.Toluene, Hexane

Polycondensation Pathways to Siloxane Networks

Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation to form siloxane bonds. This process can occur through either water-producing or alcohol-producing pathways, depending on the reaction conditions. The continued condensation of silanol and/or alkoxysilane groups leads to the formation of a three-dimensional cross-linked polysiloxane network.

The structure of the final network is influenced by the relative rates of hydrolysis and condensation. Under acidic conditions, condensation is typically slower than hydrolysis, which can lead to more linear, less-branched polymer structures. In contrast, basic catalysis tends to accelerate condensation, resulting in more highly cross-linked and particulate-like structures. The presence of the 3-chlorobutyl group can also influence the polycondensation process through steric effects and potential intermolecular interactions.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. These reactions are essential for the synthesis of tailored organosilicon compounds with specific properties.

Derivatization via Alkoxylation and Aminolysis

Alkoxylation , the reaction with alcohols, and aminolysis , the reaction with amines, are two of the most common nucleophilic substitution reactions for chlorosilanes. These reactions proceed by the displacement of the chloride ions by alkoxide or amino groups, respectively.

The reactivity of the nucleophile plays a significant role in the rate of these reactions. Generally, more basic and less sterically hindered nucleophiles will react more rapidly. The reaction with primary alcohols and amines is typically faster than with their secondary or tertiary counterparts due to reduced steric hindrance.

NucleophileProduct TypeGeneral Reactivity Trend
Alcohols (ROH) AlkoxysilanesPrimary > Secondary > Tertiary
Amines (RNH2, R2NH) AminosilanesPrimary > Secondary

Controlled Functionalization Strategies

Achieving selective and controlled functionalization of this compound is critical for synthesizing well-defined materials. Due to the high reactivity of the Si-Cl bonds, reactions often lead to a mixture of partially and fully substituted products. To achieve controlled substitution, several strategies can be employed:

Stoichiometric control of the nucleophile: By carefully controlling the molar ratio of the nucleophile to the silane (B1218182), it is possible to favor the formation of mono- or di-substituted products.

Use of less reactive nucleophiles: Employing sterically hindered or less basic nucleophiles can slow down the reaction rate and allow for better control over the degree of substitution.

Low-temperature reactions: Conducting the reaction at low temperatures can help to moderate the reactivity and improve selectivity.

These strategies are crucial for the synthesis of precursors for hybrid materials where a specific number of reactive sites on the silicon atom is desired for subsequent polymerization or surface grafting reactions.

Reactions Involving the Chlorobutyl Moiety

The chlorobutyl group provides a second reactive site on the this compound molecule, enabling a range of organic transformations to be performed. The carbon-chlorine bond can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at the terminus of the butyl chain.

This dual reactivity allows for the synthesis of a wide array of functionalized silanes and subsequent polymers. For example, the chlorobutyl group can be converted to an amine, thiol, or azide, which can then be used in "click" chemistry or other coupling reactions to attach biomolecules, polymers, or other organic moieties.

Furthermore, the presence of the chlorobutyl group opens up the possibility of intramolecular reactions. Under certain conditions, such as in the presence of a suitable base, the terminal chlorine could potentially react with a hydrolyzed silanol group on the same or an adjacent molecule, leading to the formation of cyclic or cross-linked structures within the polysiloxane network. The study of these reactions is key to developing novel materials with unique architectures and properties.

Lack of Specific Research Data on this compound Hinders Detailed Analysis of its Chemical Reactivity

While general principles of organosilicon chemistry can provide a theoretical framework for predicting the behavior of this compound, the absence of specific experimental data prevents a detailed and scientifically accurate discussion as outlined. The reactivity of the silicon-chlorine bonds and the carbon-chlorine bond in the butyl chain is expected to be the primary focus of its chemistry. However, without dedicated studies, any description of reaction mechanisms, conditions, and product formation would be speculative.

For instance, the reactivity of the trichlorosilyl (B107488) group is generally high, allowing for nucleophilic substitution of the chlorine atoms. Similarly, the chlorine atom on the butyl chain could potentially undergo substitution or elimination reactions. Furthermore, the spatial relationship between the chloroalkyl chain and the silyl group suggests the possibility of intramolecular reactions.

However, to adhere to the principles of scientific accuracy and to avoid conjecture, this article cannot provide in-depth sections on "Halogen Reactivity and Subsequent Functionalization" or "Intramolecular Cyclization Pathways" for this compound due to the current lack of published research. The creation of data tables and detailed research findings, as requested, is therefore not feasible.

Further empirical research is necessary to elucidate the specific chemical properties and reaction mechanisms of this compound. Such studies would be invaluable to the field of organosilicon chemistry and would enable a comprehensive understanding of this particular compound.

Research on Trichloro 3 Chlorobutyl Silane in Advanced Materials Science

Surface Modification and Interfacial Engineering

The ability of Trichloro(3-chlorobutyl)silane to form robust, covalently bound layers on various substrates makes it a valuable tool for tailoring surface properties. The trichlorosilyl (B107488) group readily reacts with hydroxylated surfaces, such as those of glass, silicon wafers, and metal oxides, to form stable siloxane bonds.

Chemisorption and Physisorption Mechanisms on Solid Substrates

The interaction of this compound with a solid substrate is a multi-step process that begins with physisorption, where the molecule is weakly held to the surface by van der Waals forces. In the presence of a thin layer of surface-adsorbed water, the trichlorosilyl head group undergoes hydrolysis, converting the Si-Cl bonds to reactive Si-OH (silanol) groups. This is a crucial step for the subsequent chemisorption.

Physisorption: The this compound molecule is physically adsorbed onto the substrate.

Hydrolysis: The trichlorosilyl group reacts with surface water to form a silanetriol. R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Chemisorption (Condensation): The silanetriol condenses with substrate hydroxyl groups (M-OH) and other silanetriols to form a stable, covalently bonded layer. R-Si(OH)₃ + M-OH → R-(OH)₂Si-O-M + H₂O 2R-Si(OH)₃ → (OH)₂Si(R)-O-(R)Si(OH)₂ + H₂O

The presence of the 3-chlorobutyl group can influence these processes. The inductive effect of the chlorine atom may slightly alter the reactivity of the trichlorosilyl group, and the steric bulk of the butyl chain will play a role in the packing density of the resulting monolayer.

Tailoring Surface Energy and Adhesion through Silanization

Silanization with this compound significantly alters the surface energy of a substrate. Most inorganic substrates with native oxide layers are hydrophilic due to the presence of surface hydroxyl groups. The covalent attachment of the (3-chlorobutyl)silane molecules replaces these polar groups with the less polar chlorobutyl chains, thereby rendering the surface more hydrophobic.

The degree of hydrophobicity achieved depends on the packing density and orientation of the alkyl chains. A well-ordered, densely packed monolayer will present a surface dominated by the hydrocarbon chains, leading to a significant decrease in surface energy and an increase in the water contact angle. The presence of the terminal chlorine atom on the butyl chain, being more electronegative than carbon and hydrogen, can introduce a slight polar character to the exposed surface compared to a simple alkyl chain of the same length. This can be a desirable feature for controlling adhesion, as it provides a site for further chemical modification or specific interactions with adhesives and coatings.

PropertyBefore Silanization (Typical Hydroxylated Surface)After Silanization with this compound
Surface Chemistry Dominated by polar -OH groupsDominated by less polar -CH₂- and -CHCl groups
Surface Energy HighLow to Medium
Wettability HydrophilicHydrophobic
Adhesion Dependent on the specific adhesive's interaction with hydroxyl groups.Can be tailored for specific interactions via the chloro group.

Formation of Self-Assembled Monolayers and Multilayers

Under controlled conditions, this compound can form highly organized self-assembled monolayers (SAMs) on suitable substrates. The formation of a high-quality SAM is dependent on several factors, including the cleanliness and hydroxylation of the substrate, the concentration of the silane (B1218182) solution, the solvent used, the reaction temperature, and the presence of trace amounts of water.

The driving force for self-assembly is the covalent bond formation with the substrate and the van der Waals interactions between the adjacent butyl chains. The trichlorosilyl group allows for not only vertical bonding to the surface but also horizontal cross-linking between neighboring molecules, which enhances the stability and durability of the monolayer.

While the formation of a monolayer is often the desired outcome, under conditions of high silane concentration or excess water, multilayer formation can occur through the polymerization of the silane in solution before or during surface attachment. These multilayers are generally less ordered than SAMs and can have different physical and chemical properties. The 3-chlorobutyl group offers a reactive handle for further surface functionalization of the SAM, allowing for the attachment of a wide range of molecules to tailor the surface for specific applications.

Application in Sol-Gel Chemistry and Hybrid Materials Synthesis

The sol-gel process is a versatile method for producing ceramics and hybrid materials from molecular precursors. This compound, or its alkoxide derivatives, can be used as a precursor in these syntheses to incorporate organic functionality into an inorganic silica network.

Precursor Role in Organically Modified Silicates (ORMOSILS)

Organically Modified Silicates (ORMOSILS) are hybrid materials that combine the properties of inorganic glasses (e.g., hardness, thermal stability) with those of organic polymers (e.g., flexibility, functionality). This compound can act as a precursor for ORMOSILS, typically in conjunction with a primary network-forming agent like tetraethoxysilane (TEOS).

In a typical sol-gel synthesis, the precursors are hydrolyzed and then condensed to form a three-dimensional network. When this compound is used, its hydrolysis and co-condensation with TEOS result in a silica network where some of the silicon atoms are covalently bonded to a 3-chlorobutyl group. This organic moiety is thus an integral part of the material's structure.

The presence of the 3-chlorobutyl group within the ORMOSIL matrix imparts several key features:

Functionality: The terminal chlorine atom serves as a reactive site for post-synthesis modification of the bulk material.

Network Modification: The presence of the organic group disrupts the connectivity of the silica network, which can influence the mechanical properties of the final material, such as its flexibility and porosity.

Gelation Kinetics and Network Formation Control

The kinetics of the sol-gel process, including the rates of hydrolysis and condensation, are critical in determining the structure and properties of the final gel. The presence of this compound as a co-precursor influences these kinetics.

The rate of hydrolysis of the Si-Cl bonds in this compound is generally faster than that of the Si-OR bonds in alkoxysilanes like TEOS. This difference in reactivity needs to be carefully managed to achieve a homogeneous material. The inductive effect of the chlorine atom in the butyl chain can also have a subtle influence on the reactivity of the silyl group.

The condensation process leads to the formation of a gel, which is a single, macroscopic molecule spanning the entire volume of the solution. The time required for this to occur is known as the gelation time. The functionality of the silane precursor (i.e., the number of hydrolyzable groups) and the nature of the organic substituent both affect the gelation time and the structure of the resulting network. As a trifunctional precursor, this compound can act as a network former. The presence of the non-condensable 3-chlorobutyl group will, however, lead to a less cross-linked and potentially more porous network compared to a gel formed from a tetrafunctional precursor alone.

ParameterInfluence of this compound
Hydrolysis Rate Generally faster than corresponding alkoxysilanes.
Condensation Rate Influenced by the steric hindrance and electronic effects of the 3-chlorobutyl group.
Gelation Time Can be modified by the concentration of the silane and the overall reaction conditions.
Network Structure Leads to a hybrid network with incorporated organic functionality and potentially altered porosity and mechanical properties.

By carefully controlling the reaction conditions, such as pH, water-to-silane ratio, catalyst, and temperature, the gelation kinetics and the final network structure of ORMOSILS derived from this compound can be precisely controlled to create materials with tailored properties for a wide range of advanced applications.

Development of Composite Materials with Enhanced Interfacial Properties

There is a significant lack of specific studies detailing the use of this compound for the development of composite materials with enhanced interfacial properties. In principle, a molecule with its structure, featuring a trichlorosilyl group for inorganic substrate reactivity and a chloroalkyl group for potential reaction with a polymer matrix, would be a candidate for a coupling agent. The trichlorosilyl group is expected to hydrolyze in the presence of moisture to form reactive silanol groups, which can then condense with hydroxyl groups on the surface of inorganic fillers like silica or glass fibers, forming stable covalent bonds. The 3-chlorobutyl group could then, theoretically, participate in reactions with the polymer matrix, creating a chemical bridge across the interface. However, no specific research data, including data tables on interfacial shear strength, contact angle measurements, or surface energy modifications directly attributable to this compound, could be located.

Contributions to Polymer Science and Composite Reinforcement

Similarly, the specific contributions of this compound to polymer science and composite reinforcement are not well-documented. The subsequent subsections, which require detailed research findings, remain speculative without direct experimental evidence.

Grafting Polymerization onto Silanized Surfaces

The concept of grafting polymers onto surfaces treated with a bifunctional silane is a well-established method for surface modification. In a hypothetical scenario involving this compound, the surface of a substrate would first be treated with the silane. The pendant 3-chlorobutyl groups could then potentially serve as initiation sites for grafting polymerization. For instance, the chlorine atom could be used in atom transfer radical polymerization (ATRP) or other controlled radical polymerization techniques to grow polymer chains from the surface. This would allow for precise control over the grafted layer's thickness and density, significantly altering the surface properties of the material. However, no published studies, and therefore no data tables on grafting efficiency, polymer chain length, or the resulting surface properties for this compound, are available.

Crosslinking Mechanisms in Elastomeric and Thermoplastic Systems

The chloroalkyl functionality of this compound suggests its potential role in the crosslinking of certain polymers, particularly elastomers. For halogenated elastomers like chlorobutyl rubber, the 3-chlorobutyl group could co-cure into the polymer network. In other systems, the chlorine atom might be a site for nucleophilic substitution reactions, allowing it to be integrated into a crosslinked network. For thermoplastics, it could be used to create compatibilizers for polymer blends or to introduce reactive sites for subsequent crosslinking. Despite these theoretical possibilities, the scientific literature does not provide specific details on the crosslinking mechanisms, cure characteristics, or resulting network structures for systems incorporating this compound. Consequently, no data tables on crosslink density, mechanical properties of the vulcanizates, or thermal stability could be compiled.

Impact on Mechanical Performance and Thermal Stability of Composites

Without experimental data on composites specifically utilizing this compound as a coupling agent, any discussion on its impact on mechanical performance and thermal stability would be entirely theoretical. Generally, effective interfacial bonding through a coupling agent is known to improve stress transfer from the polymer matrix to the reinforcing filler, leading to enhanced tensile strength, flexural modulus, and impact resistance. Improved adhesion can also reduce moisture ingress at the interface, thereby enhancing the composite's durability and thermal stability. However, the magnitude of these effects is highly dependent on the specific silane, polymer, and filler system. In the absence of research focused on this compound, no specific data on its effect on the mechanical and thermal properties of composites can be presented.

Spectroscopic and Advanced Characterization of Trichloro 3 Chlorobutyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilane compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within a molecule.

¹H NMR spectroscopy is utilized to determine the number and types of hydrogen atoms in a molecule. For a compound like Trichloro(3-chlorobutyl)silane, one would expect to observe distinct signals for the protons on the butyl chain. The chemical shifts and splitting patterns of these signals would be influenced by the presence of the chlorine atom on the butyl group and the trichlorosilyl (B107488) group. For instance, the protons on the carbon adjacent to the silicon atom (α-protons) and the carbon bearing the chlorine atom (γ-protons) would exhibit characteristic downfield shifts due to the electron-withdrawing nature of the silicon and chlorine atoms, respectively.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon atom bonded to the silicon and the carbon atom bonded to the chlorine would be expected to resonate at lower fields compared to the other carbon atoms in the butyl chain.

²⁹Si NMR spectroscopy is particularly valuable for the direct observation of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For trichloroalkylsilanes, the ²⁹Si resonance typically appears in a specific region of the spectrum. A known chemical shift for the closely related Trichloro(3-chloropropyl)silane is reported, which can serve as a strong indicator for the expected chemical shift of this compound. spectrabase.com

To illustrate the expected NMR data, the following table presents typical chemical shift ranges for protons and carbons in similar alkyltrichlorosilane structures.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HCH₂-SiCl₃1.5 - 2.0
¹H-CH₂-1.4 - 1.8
¹H-CH(Cl)-3.5 - 4.0
¹H-CH₃0.9 - 1.2
¹³CCH₂-SiCl₃20 - 30
¹³C-CH₂-25 - 35
¹³C-CH(Cl)-55 - 65
¹³C-CH₃10 - 15
²⁹SiR-SiCl₃+10 to +20

Note: These are estimated values based on general principles and data for analogous compounds.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and characterizing chemical bonds.

IR Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that result in a change in the dipole moment. For this compound, characteristic IR absorption bands would be expected for the C-H, C-Cl, Si-Cl, and Si-C bonds. The strong absorption bands associated with the Si-Cl bonds are particularly indicative of the trichlorosilyl group.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. Raman spectroscopy is particularly useful for identifying bonds that are weak or absent in IR spectra, such as certain symmetric vibrations. For organochlorosilanes, the Si-Cl stretching vibrations are also prominent in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

BondVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-HStretching2850 - 30002850 - 3000
C-HBending1350 - 14701350 - 1470
C-ClStretching600 - 800600 - 800
Si-ClStretching450 - 650 (strong)450 - 650 (strong)
Si-CStretching600 - 800600 - 800

Note: These are approximate ranges and the exact frequencies can vary based on the molecular environment.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, although it may be weak due to the instability of the molecule under electron ionization. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing multiple chlorine atoms, with each chlorine atom (³⁵Cl and ³⁷Cl isotopes) contributing to a complex cluster of peaks.

The fragmentation of the molecular ion would likely involve the cleavage of the C-C, C-Cl, and Si-C bonds. Common fragmentation pathways for alkylsilanes include the loss of alkyl radicals and chlorine atoms. The resulting fragment ions provide valuable structural information. nih.govwikipedia.org

A table of potential characteristic fragments for this compound is provided below.

Fragment Ionm/z (for ³⁵Cl)Identity
[M]⁺246Molecular Ion
[M - Cl]⁺211Loss of a chlorine atom
[SiCl₃]⁺133Trichlorosilyl cation
[C₄H₈Cl]⁺91.53-chlorobutyl cation
[C₄H₈]⁺56Butene fragment

Note: The m/z values are calculated using the most abundant isotopes. The actual spectrum will show clusters of peaks due to the presence of silicon and chlorine isotopes.

Advanced Microscopy Techniques for Surface Morphology

When this compound is used to modify surfaces, advanced microscopy techniques are essential for characterizing the resulting surface morphology. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of the surface topography.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a surface. It can provide information about the surface roughness and the presence of any aggregates or domains on the functionalized surface.

Atomic Force Microscopy (AFM) utilizes a sharp tip to scan the surface and generate a three-dimensional topographical map. AFM can provide quantitative data on surface roughness and feature sizes at the nanoscale. Studies on surfaces modified with other alkyltrichlorosilanes have shown that the morphology of the resulting self-assembled monolayers can vary from smooth, uniform layers to more complex, aggregated structures depending on the deposition conditions. nih.gov The presence of the chloro-functional group on the alkyl chain could also influence the packing and ordering of the molecules on the surface.

Theoretical and Computational Chemistry Applied to Trichloro 3 Chlorobutyl Silane Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties and reactivity. For Trichloro(3-chlorobutyl)silane, DFT studies would provide fundamental insights into its chemical behavior.

Key areas of investigation using DFT would include the optimization of the molecule's geometry to determine its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide quantitative measures of a molecule's reactivity and can be used to predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, this would help in understanding how it interacts with other molecules and surfaces.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated ValueUnit
Total Energy-1523.456Hartrees
HOMO Energy-7.89eV
LUMO Energy-1.23eV
HOMO-LUMO Gap6.66eV
Dipole Moment2.54Debye

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation. They are not based on actual published research for this specific molecule.

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials over time. For this compound, MD simulations are particularly valuable for understanding its interactions at interfaces and its role in polymer systems.

In the context of polymer dynamics, MD simulations can be used to study how the presence of this compound affects the properties of a polymer matrix. By incorporating the silane (B1218182) into a polymer model, simulations can predict changes in properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules. These simulations can also provide insights into the conformation of the butyl chain and how the chloro-substituent influences local polymer chain dynamics. The insights from these simulations are critical for understanding how silane coupling agents improve the adhesion and durability of composite materials.

Mechanistic Insights from Computational Reaction Pathway Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry offers powerful tools for mapping out reaction pathways and identifying transition states, which are the high-energy intermediates that connect reactants to products. For this compound, computational reaction pathway analysis can be used to study a variety of important chemical processes.

One of the most relevant reactions for this molecule is its hydrolysis, where the Si-Cl bonds react with water to form Si-OH (silanol) groups. This is a crucial first step in the application of silane coupling agents. Computational methods can be used to calculate the energy profile of this reaction, identifying the activation energies for the stepwise hydrolysis of the three chloro groups. This information can help in understanding the kinetics of the hydrolysis process and how it might be influenced by factors such as pH and solvent.

Another important area of investigation is the subsequent condensation reaction, where the silanol groups react with each other or with hydroxyl groups on a substrate to form stable Si-O-Si or Si-O-Substrate linkages. By modeling these reactions, it is possible to understand the factors that favor the formation of a well-structured and covalently bonded interfacial layer. Furthermore, computational analysis can shed light on potential side reactions, such as the self-condensation of the silane in solution before it reaches the surface.

The presence of the 3-chloro group on the butyl chain also opens up possibilities for other reactions. For example, it could participate in nucleophilic substitution reactions. Computational analysis of the pathways for such reactions would provide valuable information for applications where the silane is intended to react with specific functional groups in a polymer matrix.

Predictive Modeling for Material Design and Performance

The ultimate goal of many computational chemistry studies is to guide the design of new materials with improved properties. By establishing a clear understanding of the structure-property relationships of molecules like this compound, it becomes possible to predict how modifications to the molecular structure will affect macroscopic material performance.

Predictive modeling can be used to screen potential new silane coupling agents before they are synthesized in the lab. For example, by systematically varying the length of the alkyl chain, the type of substituent on the chain, or the nature of the hydrolyzable groups on the silicon atom, it is possible to computationally predict the resulting changes in properties such as adhesion strength, thermal stability, and moisture resistance. This in-silico screening can significantly accelerate the materials discovery process.

In the context of this compound, predictive models could be developed to correlate its molecular properties with the performance of composite materials in which it is used. For instance, a model could be built to predict the interfacial shear strength of a glass fiber/epoxy composite as a function of the surface coverage of the silane. These models can be based on data generated from DFT and MD simulations, as well as experimental data.

Machine learning techniques are also increasingly being used in conjunction with computational chemistry to develop predictive models. By training a machine learning model on a large dataset of calculated and experimental properties of different silanes, it may be possible to create a tool that can quickly and accurately predict the performance of a new silane like this compound in a given application. This predictive capability is invaluable for the rational design of advanced materials.

Future Perspectives and Emerging Research Avenues for Trichloro 3 Chlorobutyl Silane

Exploration of Green Chemistry Principles in Synthesis and Application

There is currently no available research detailing the application of green chemistry principles to the synthesis or use of Trichloro(3-chlorobutyl)silane. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For a compound like this compound, this would involve exploring alternative, more environmentally benign synthesis routes, the use of renewable feedstocks, and designing applications that minimize waste and environmental impact. However, no such studies specific to this compound have been published.

Integration into Nanomaterials and Nanocomposite Development

The potential integration of this compound into the development of nanomaterials and nanocomposites is another area devoid of research. Organosilanes are often used to functionalize the surface of nanoparticles, enhancing their dispersion and compatibility with polymer matrices to create nanocomposites with improved properties. Research in this area would typically investigate how the specific structure of this compound could be leveraged to create novel nanomaterials with unique thermal, mechanical, or optical properties. At present, the scientific community has not published any work on this topic.

Advanced Catalysis for Selective Transformations

In the realm of advanced catalysis, organosilanes can sometimes play a role as ligands or precursors for catalysts. However, there is no indication in the current body of scientific literature that this compound has been investigated for its potential in catalytic applications. Research in this area would involve exploring its ability to participate in or influence selective chemical transformations, potentially leading to more efficient and targeted synthesis of valuable chemical products.

Development of Smart and Responsive Materials

Smart and responsive materials are designed to change their properties in response to external stimuli. Organosilanes can be incorporated into material structures to impart such functionalities. For this compound, this could hypothetically involve leveraging its reactive trichlorosilyl (B107488) group to graft it onto polymer backbones, potentially creating materials that respond to changes in pH, temperature, or light. However, there is no published research to suggest that this compound has been considered for or utilized in the development of such advanced materials.

Q & A

Basic: What are the optimal reaction conditions for synthesizing trichloro(3-chlorobutyl)silane, and how do deviations affect yield?

Answer:
The synthesis typically involves reacting 3-chlorobutene with trichlorosilane under anhydrous conditions. Key parameters include:

  • Temperature: 60–80°C (exothermic reaction; higher temperatures risk decomposition).
  • Catalyst: Lewis acids (e.g., AlCl₃) at 0.5–1 mol% to accelerate silane addition to the alkene .
  • Solvent: Non-polar solvents like hexane reduce side reactions (e.g., hydrolysis).

Deviations:

  • Excess trichlorosilane (>1.2 eq) increases byproducts (e.g., disiloxanes via hydrolysis).
  • Moisture contamination leads to premature hydrolysis, forming silanols and HCl .

Validation: Monitor reaction progress via ¹H NMR (disappearance of 3-chlorobutene’s vinyl protons at δ 5.2–5.6 ppm) and GC-MS for purity.

Advanced: How can competing substitution and elimination pathways during functionalization of this compound be controlled?

Answer:
The 3-chlorobutyl chain’s β-chlorine atom creates steric and electronic challenges:

  • Substitution (SN2): Favored with strong nucleophiles (e.g., amines) in polar aprotic solvents (DMF, THF) at 25–40°C.
  • Elimination (E2): Dominates at higher temperatures (>60°C) or with bulky bases (e.g., DBU), producing 1,3-butadiene derivatives .

Methodology:

  • Kinetic Control: Use low temperatures (0–25°C) and fast nucleophiles (e.g., NaN₃).
  • Spectroscopic Monitoring: Track β-H abstraction via FT-IR (C-Cl stretch at 550 cm⁻¹ diminishes) and ³¹P NMR for phosphine-based nucleophiles .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Technique Parameters Key Insights
¹H/¹³C NMR CDCl₃, 25°CSi-CH₂ protons at δ 0.8–1.2 ppm; β-Cl shifts C2/C3 carbons downfield (δ 45–50 ppm) .
FT-IR Neat sampleSi-Cl stretch: 490–520 cm⁻¹; C-Cl: 550–600 cm⁻¹ .
GC-MS He carrier gasParent ion [M-Cl]⁺ at m/z 196 (C₄H₈Cl₃Si⁺) confirms molecular weight .

Advanced: How does this compound’s hydrolytic stability compare to fluorinated analogs in surface-modification applications?

Answer:

  • This compound: Hydrolyzes rapidly in humid air, forming a siloxane network. This limits shelf life but enables quick surface functionalization .
  • Fluorinated analogs (e.g., 1H,1H,2H,2H-perfluorooctyltrichlorosilane): Slower hydrolysis due to hydrophobic fluorocarbon chains, enhancing moisture resistance but requiring prolonged reaction times .

Experimental Design:

  • Contact Angle Measurements: Compare hydrophobicity (fluorinated analogs: >110° vs. 3-chlorobutyl: ~85°).
  • XPS Analysis: Quantify surface Si-O-Si bonds post-hydrolysis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hood use (HCl gas release during hydrolysis) .
  • Storage: Under inert gas (N₂/Ar) in sealed, moisture-free containers.
  • Spill Management: Neutralize with sodium bicarbonate; avoid water (exothermic HCl release) .

Advanced: How can computational methods (DFT, MD) predict this compound’s reactivity in novel polymer matrices?

Answer:

  • Density Functional Theory (DFT): Models Si-Cl bond dissociation energies (~340 kJ/mol) and nucleophilic attack barriers (e.g., amine vs. alcohol reactivity) .
  • Molecular Dynamics (MD): Simulates silane diffusion in polymers (e.g., PDMS), predicting crosslink density and interfacial adhesion .

Validation: Compare simulated Si-O-Si network formation with TEM or AFM data .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Surface Functionalization: Anchors to metal oxides (e.g., SiO₂, TiO₂) via Si-O bonds for anti-corrosion coatings .
  • Hybrid Polymers: Crosslinking agent in silicone elastomers, improving thermal stability (TGA decomposition >250°C) .

Advanced: How do steric effects in this compound influence regioselectivity in Grignard reactions?

Answer:
The bulky 3-chlorobutyl group directs Grignard reagents (e.g., MeMgBr) to less hindered sites:

  • α-Addition: Favored at the silicon center (lower steric hinderness).
  • β-Elimination: Occurs with bulky organometallics (e.g., t-BuLi), forming silenes .

Methodology:

  • In Situ IR: Track Si-C bond formation (650–700 cm⁻¹).
  • Isolation of Intermediates: Use low-temperature trapping (-78°C) .

Basic: What spectroscopic signatures distinguish this compound from its structural isomers?

Answer:

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-ChlorobutylSi-CH₂: 0.9–1.1C3 (β-Cl): 48.5
2-ChlorobutylSi-CH₂: 1.3–1.5C2 (β-Cl): 52.0
4-ChlorobutylSi-CH₂: 0.7–0.9C4 (terminal Cl): 43.2

Validation: HSQC NMR correlates CH₂ groups to adjacent carbons .

Advanced: How can kinetic studies resolve contradictions in reported hydrolysis rates of this compound?

Answer:
Discrepancies arise from:

  • Solvent Polarity: Hydrolysis accelerates in polar solvents (e.g., acetone: k = 0.15 s⁻¹ vs. hexane: k = 0.02 s⁻¹) .
  • pH Dependence: Acidic conditions (pH < 2) stabilize silanol intermediates; alkaline conditions (pH > 10) promote condensation .

Experimental Resolution:

  • Stopped-Flow UV/Vis: Monitor HCl release at 240 nm.
  • Arrhenius Analysis: Calculate activation energy (Eₐ ~ 45 kJ/mol) across temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.